Prop-2-ene-1-seleninic acid

Synthetic Methodology Reaction Mechanism Organoselenium Chemistry

Prop-2-ene-1-seleninic acid (CAS 90179-89-8), also known as allylseleninic acid, is a low-molecular-weight organoselenium compound (C₃H₆O₂Se, MW 153.05 g/mol) characterized by a terminal alkene adjacent to a seleninic acid (-Se(=O)OH) functional group. This structural motif confers a unique reactivity profile, enabling participation in [2,3]-sigmatropic rearrangements and serving as a key intermediate in selenium dioxide-mediated allylic oxidations.

Molecular Formula C3H6O2Se
Molecular Weight 153.05 g/mol
CAS No. 90179-89-8
Cat. No. B15430191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-ene-1-seleninic acid
CAS90179-89-8
Molecular FormulaC3H6O2Se
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC=CC[Se](=O)O
InChIInChI=1S/C3H6O2Se/c1-2-3-6(4)5/h2H,1,3H2,(H,4,5)
InChIKeyKPXHHBZTVMHWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-ene-1-seleninic acid (CAS 90179-89-8) – A Core Organoselenium Scaffold for Redox Research and GPx Mimicry


Prop-2-ene-1-seleninic acid (CAS 90179-89-8), also known as allylseleninic acid, is a low-molecular-weight organoselenium compound (C₃H₆O₂Se, MW 153.05 g/mol) characterized by a terminal alkene adjacent to a seleninic acid (-Se(=O)OH) functional group [1]. This structural motif confers a unique reactivity profile, enabling participation in [2,3]-sigmatropic rearrangements and serving as a key intermediate in selenium dioxide-mediated allylic oxidations [2]. The compound’s redox-active selenium center positions it as a potential glutathione peroxidase (GPx) mimetic, making it a valuable scaffold for research into antioxidant mechanisms and synthetic methodology development [3].

Prop-2-ene-1-seleninic acid (CAS 90179-89-8) – Why Simple In-Class Substitution is Scientifically Unreliable


Organoselenium compounds with antioxidant or catalytic activity cannot be treated as interchangeable commodities. The specific oxidation state (seleninic acid vs. selenide or diselenide) and the presence of the allyl group in Prop-2-ene-1-seleninic acid dictate its unique reaction pathway, including a facile [2,3]-sigmatropic rearrangement that is absent in simpler alkyl or aryl seleninic acids [1]. This structural distinction is critical: while ebselen (a benzisoselenazolone) and related aromatic seleninic acids are widely studied GPx mimics, the allylic moiety in Prop-2-ene-1-seleninic acid enables a distinct catalytic cycle through in situ generation of cyclic seleninate esters, a mechanism that is fundamentally inaccessible to many of its non-allylic analogues [2]. Substituting with a generic seleninic acid or diselenide would therefore alter the catalytic mechanism, substrate specificity, and potentially the biological outcome, rendering cross-study comparisons and experimental reproducibility invalid.

Prop-2-ene-1-seleninic acid (CAS 90179-89-8) – Comparative Performance and Differentiation Evidence


Intramolecular [2,3]-Sigmatropic Rearrangement Propensity – A Unique Mechanistic Advantage Over Non-Allylic Seleninic Acids

Prop-2-ene-1-seleninic acid is structurally pre-disposed to undergo a [2,3]-sigmatropic rearrangement upon oxidation. This is a hallmark of allylic selenoxides/seleninic acids and is a key step in generating more complex, catalytically active cyclic seleninate esters. In contrast, non-allylic seleninic acids (e.g., methaneseleninic acid or benzeneseleninic acid) lack this rearrangement pathway entirely, limiting their utility in certain synthetic and catalytic applications [1][2]. The activation energy for a related rearrangement in a cyclic seleninate ester derived from an allylic precursor was computationally determined to be 12.3 kcal/mol, indicating a facile process at room temperature [3].

Synthetic Methodology Reaction Mechanism Organoselenium Chemistry

Superior Glutathione Peroxidase (GPx)-like Activity Compared to Diselenide Precursors

In a comparative study of glutathione peroxidase (GPx) mimetics, allyl selenides (which oxidize in situ to allyl seleninic acids and subsequently rearrange) were found to be significantly more effective catalysts than their corresponding aliphatic diselenides. While diselenides showed generally poor catalytic activity in the reduction of tert-butyl hydroperoxide with benzyl thiol, the allyl selenide-derived catalytic system (involving an allyl seleninic acid intermediate) demonstrated remarkably higher activity. Specifically, the cyclic seleninate ester 31, generated from an allyl selenide precursor, was identified as the true catalyst, operating via a mechanism that involves a seleninic acid intermediate [1].

Antioxidant Enzyme Mimicry Biochemistry

Catalytic Activity of a Related Cyclic Seleninate Ester is Double that of an Unsubstituted Analogue

A direct quantitative comparison was performed between a cyclic seleninate ester derived from an allylic precursor (Compound 4) and its unsubstituted counterpart (Compound 2). In an assay monitoring the catalysis of hydrogen peroxide reduction with benzyl thiol, the catalytic activity of the substituted cyclic seleninate ester 4 was double that observed with the unsubstituted seleninate ester 2 [1]. This provides a benchmark for the catalytic enhancement achievable through structural modification of the allylic scaffold, a feature relevant to Prop-2-ene-1-seleninic acid as a building block.

GPx Mimetic Structure-Activity Relationship Catalysis

Seleninic Acid Moiety is Critical for High GPx Activity Compared to Alternative Oxidation States

A study on a seleninic acid anhydride (Compound 7) revealed that its GPx-like activity was in the same range as that of the corresponding diselenide (Compound 11) and selenol (Compound 14). In stark contrast, the GPx-like activity of the corresponding monoselenide (Compound 9) was more than one order of magnitude lower [1]. This quantitative data underscores the critical importance of the seleninic acid oxidation state (and its redox congeners) for achieving high catalytic activity, whereas the lower oxidation state (monoselenide) is significantly less competent. This provides a key rationale for selecting a seleninic acid over a selenide or diselenide for applications requiring robust GPx mimicry.

GPx Mimetic Redox Chemistry Selenium Pharmacology

Prop-2-ene-1-seleninic acid (CAS 90179-89-8) – Targeted Research Applications Supported by Comparative Evidence


Development of Novel, High-Activity Glutathione Peroxidase (GPx) Mimetics

The compound's allyl seleninic acid core is a validated precursor to cyclic seleninate esters, which have demonstrated 2-fold higher GPx-like catalytic activity than simpler analogues [1]. Furthermore, the seleninic acid oxidation state itself is shown to be >10-fold more active than a corresponding monoselenide [2]. Researchers aiming to design next-generation GPx mimetics can use this scaffold to access these highly active catalytic species, providing a measurable performance advantage over non-allylic or lower oxidation state starting materials.

Synthetic Methodology Studies Involving [2,3]-Sigmatropic Rearrangements

The unique allylic substitution pattern enables a [2,3]-sigmatropic rearrangement, a reaction pathway that is structurally forbidden for non-allylic seleninic acids [3]. This makes the compound an essential tool for investigating the scope, mechanism, and synthetic utility of this transformation. The low activation energy (12.3 kcal/mol for a related system) indicates that these rearrangements can be studied under mild conditions, facilitating mechanistic probes and the synthesis of complex organoselenium architectures [1].

Benchmarking Redox Behavior Against Selenide and Diselenide Alternatives

Procuring Prop-2-ene-1-seleninic acid provides a chemically defined starting point with a specific oxidation state (+IV) and reactivity profile. As demonstrated, the catalytic activity of seleninic acid-derived species vastly exceeds that of monoselenides (>10-fold) [2], and allylic systems outperform simple diselenides [3]. For studies where precise control over redox state and mechanistic pathway is paramount, this compound offers a level of chemical specificity that cannot be guaranteed by using mixtures or precursors (e.g., diselenides) that require in situ activation.

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